ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrimido[5,4-b]indole core fused with a tetrahydrobenzo[b]thiophene moiety. The presence of a 3-chlorophenyl substituent at the pyrimidine ring and a thioacetamido linker distinguishes it from simpler analogs. Its synthesis likely involves multi-step reactions, including cyclocondensation, thioacetylation, and esterification, as inferred from related methodologies in the literature .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O4S2/c1-2-38-28(37)23-19-11-4-6-13-21(19)40-26(23)32-22(35)15-39-29-33-24-18-10-3-5-12-20(18)31-25(24)27(36)34(29)17-9-7-8-16(30)14-17/h3,5,7-10,12,14,31H,2,4,6,11,13,15H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRYEHWKKSVGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)Cl)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by various research findings.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the chlorophenyl group and the pyrimidine structure are particularly noteworthy as they are often associated with enhanced pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties for similar compounds within the same class. For instance:
- In vitro studies have shown that derivatives with chlorophenyl substitutions exhibit significant antibacterial activity against various strains of bacteria. These compounds were evaluated using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.0 | Staphylococcus aureus |
| Compound B | 4.0 | Escherichia coli |
| Ethyl Compound | 8.0 | Pseudomonas aeruginosa |
Antiviral Activity
The antiviral potential of ethyl derivatives has also been explored:
- Bioassays indicated that compounds structurally related to ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido) showed activity against Tobacco Mosaic Virus (TMV), with some exhibiting over 40% inhibition at concentrations as low as 500 mg/L .
Anticancer Activity
The anticancer efficacy of this compound has been assessed through various in vitro assays:
- Cytotoxicity tests on cancer cell lines such as HCT116 and MCF-7 revealed IC50 values ranging from 1.1 µM to 3.3 µM for structurally similar compounds . The mechanism appears to involve cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 1.1 | Apoptosis induction |
| MCF-7 | 1.6 | Cell cycle arrest at SubG1 phase |
| HepG2 | 3.3 | DNA binding interaction |
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the structural components of the compound:
- Chlorophenyl Substitution : The presence of chlorine on the phenyl ring enhances the compound's ability to interact with biological targets.
- Pyrimidine Moiety : This heterocyclic structure is crucial for its anticancer and antiviral activities due to its ability to mimic nucleobases in DNA and RNA.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antiviral Activity : A series of compounds were tested against viral infections in vitro, demonstrating a correlation between structural modifications and antiviral potency .
- Anticancer Efficacy : Research indicated that specific substitutions at the C-2 position of the pyrimidine ring significantly enhanced cytotoxicity against cancer cell lines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound involves a multistep process that typically includes the reaction of substituted phenyl compounds with thiophenes and other functional groups. The synthetic route often employs methods such as the Gewald reaction, which facilitates the formation of thiophene derivatives through the reaction of a ketone or aldehyde with an activated nitrile in the presence of sulfur and a base .
The structural characterization of this compound can be performed using techniques such as X-ray crystallography, which provides detailed insights into its molecular geometry and bonding characteristics. For instance, studies have shown that the compound exhibits distinct bond lengths and angles that are comparable to other known derivatives in its class .
Antioxidant Properties
Research has indicated that ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems and could be beneficial in developing therapies for diseases linked to oxidative damage.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways. The diameter of inhibition zones observed in these studies serves as a quantitative measure of its antibacterial potency .
Potential Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further investigations are required to elucidate its full potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
- Antioxidant Activity Study : A study conducted by Madhavi et al. (2016) evaluated various derivatives of thiophenes for their antioxidant capabilities. The results indicated that certain modifications to the ethyl 2-(2-(substituted phenyl)) framework enhanced antioxidant activity significantly compared to unmodified compounds .
- Antibacterial Efficacy Research : Another research article highlighted the antibacterial properties of similar compounds derived from thiophene frameworks. The study utilized standard microbiological techniques to assess the effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results for potential therapeutic applications .
Chemical Reactions Analysis
Oxidation of Thioether to Sulfone
The thioether group (-S-) in the molecule undergoes oxidation to form sulfone derivatives under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)... | 75–85% | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone analog with enhanced polarity | 80% |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before complete oxidation to sulfone. The reaction is typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
Hydrolysis of Ester and Amide Groups
The ethyl ester and acetamido groups are susceptible to hydrolysis, enabling structural diversification:
Ester Hydrolysis
| Conditions | Product | Application | Source |
|---|---|---|---|
| NaOH (aqueous), reflux | Carboxylic acid derivative | Precursor for further functionalization | |
| LiOH in THF/H₂O | Improved solubility for bioconjugation | 90% |
Amide Hydrolysis
| Conditions | Product | Notes | Source |
|---|---|---|---|
| HCl (6M), reflux | 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid | Requires extended reaction time |
Cyclization and Heterocycle Formation
The compound’s pyrimidoindole and tetrahydrobenzo[b]thiophene moieties participate in cyclization reactions to form fused heterocycles, a hallmark of medicinal chemistry optimization :
Example Reaction Pathway :
Cyclization with hydrazine involves nucleophilic attack at the carbonyl group, followed by dehydration to form a five-membered triazole ring .
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The 3-chlorophenyl substituent undergoes substitution under specific conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaN₃, DMSO, 100°C | Azide derivative | 60% | |
| NH₃ (g), Cu catalyst | Aminated analog | 45% |
Limitations :
The electron-withdrawing pyrimidoindole system deactivates the aryl chloride, necessitating harsh conditions or catalytic systems.
Reduction of Ketone and Nitro Groups
While the parent compound lacks nitro groups, synthetic intermediates or derivatives may include reducible functionalities:
Cross-Coupling Reactions
The tetrahydrobenzo[b]thiophene moiety may participate in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analog | 70% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Pyrimido[5,4-b]indole Derivatives: Compound 7c (2-((3-(Naphthalen-2-yl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid): Differs in the aryl substituent (naphthyl vs. 3-chlorophenyl) and the absence of the tetrahydrobenzo[b]thiophene moiety. Exhibits selective Toll-like receptor 4 (TLR4) antagonism, suggesting the pyrimidoindole core is critical for receptor interaction .
- Tetrahydrobenzo[b]thiophene Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k): Share the thiophene-carboxylate backbone but lack the pyrimidoindole system. These compounds demonstrate antioxidant and anti-inflammatory activities, with substituents on the phenyl ring modulating potency (e.g., electron-withdrawing groups enhance activity) . Target Compound: The fused pyrimidoindole-tetrahydrobenzo[b]thiophene architecture may confer dual mechanisms of action, combining redox modulation (via thiophene) and enzyme inhibition (via pyrimidine) .
Research Findings and Implications
- Structural Insights :
The 3-chlorophenyl group and thioacetamido linker are key determinants of bioactivity, as chloro-substituted aromatics improve membrane permeability and target binding . - Synthetic Challenges :
Multi-step synthesis and purification of the fused heterocyclic system remain labor-intensive, necessitating optimization for scalable production . - Therapeutic Potential: Dual targeting of inflammatory pathways (e.g., TLR4 and COX-2) positions this compound as a candidate for multifactorial diseases like rheumatoid arthritis or neurodegenerative disorders .
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or DMSO), and reaction time. Key steps include cyclocondensation (e.g., using glacial acetic acid and DMSO) and heterocyclization of intermediates like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . To improve yield:
- Use high-purity starting materials.
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Purify intermediates via recrystallization (e.g., ethanol) .
Analytical validation via HPLC (for purity) and NMR (for structural confirmation) is critical .
Advanced: How can structural modifications enhance kinase inhibition selectivity while minimizing off-target effects?
Answer:
Structure-activity relationship (SAR) studies suggest:
- The 3-chlorophenyl group at the pyrimidoindole core enhances kinase binding affinity, while 4-fluorophenyl analogs show altered selectivity profiles .
- Modifying the thioacetamido linker (e.g., alkyl chain length) impacts target engagement .
- Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding modes to kinases like EGFR or VEGFR2 .
Table 1: Impact of Substituents on Kinase Inhibition
| Substituent Position | Biological Activity (IC50) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3-Chlorophenyl | 0.12 µM (EGFR) | 8.5 |
| 4-Fluorophenyl | 0.34 µM (VEGFR2) | 4.2 |
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity (e.g., δ 14.4 ppm for ethyl ester in 13C-NMR) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) .
- Mass Spectrometry (MS): Exact mass determination (e.g., ESI-MS for molecular ion [M+H]+) .
- Infrared Spectroscopy (IR): Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can contradictory reports on anti-cancer vs. anti-inflammatory activities be resolved?
Answer:
Discrepancies may arise from:
- Assay Conditions: Varying cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or inflammatory models (LPS-induced vs. COX-2 inhibition) .
- Dosage Effects: Biphasic responses (e.g., anti-proliferative at high doses, pro-inflammatory at low doses) .
- Target Polymorphism: Genetic variations in kinases or inflammatory mediators across models.
Methodological Recommendations: - Standardize assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling).
- Conduct dose-response studies (0.1–100 µM range).
- Use isoform-specific kinase inhibitors as controls .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Scalability: Exothermic steps (e.g., cyclocondensation) require controlled heating/cooling systems .
- Purification: Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Solvent Recovery: DMF/DMSO recycling to reduce costs and environmental impact .
- Batch Consistency: Implement in-process controls (e.g., inline FTIR for real-time monitoring) .
Advanced: Which computational approaches predict pharmacokinetic properties and metabolic stability?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Metabolite Identification: Use Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., oxidation of thiophene ring) .
- Plasma Protein Binding: Molecular docking with serum albumin (PDB: 1AO6) predicts unbound fraction .
Table 2: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| logP | 3.8 (Moderate lipophilicity) |
| CYP3A4 Inhibition | High |
| Half-life (t1/2) | 6.2 hours |
Advanced: How does the chlorophenyl group influence reactivity in nucleophilic substitution reactions?
Answer:
- The 3-chlorophenyl group acts as an electron-withdrawing substituent, activating the pyrimidoindole core for nucleophilic attack at the C2 position .
- Reactivity trends:
- S_NAr (Nucleophilic Aromatic Substitution): Favored in polar aprotic solvents (e.g., DMSO) with amines or thiols .
- Cross-Coupling: Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh3)4) for aryl-aryl bond formation .
Basic: What in vitro models are suitable for initial biological activity screening?
Answer:
- Anti-Cancer: NCI-60 cell panel for broad-spectrum cytotoxicity profiling .
- Anti-Inflammatory: LPS-stimulated RAW 264.7 macrophages (NO, TNF-α inhibition) .
- Kinase Inhibition: ELISA-based kinase assays (e.g., EGFR, HER2) .
- Apoptosis: Flow cytometry (Annexin V/PI staining) .
Advanced: What strategies mitigate solubility limitations in aqueous assays?
Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated derivatives .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
Advanced: How can crystallography resolve ambiguities in stereochemical configuration?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves absolute configuration (e.g., C7 stereocenter in tetrahydrobenzo[b]thiophene) .
- Powder XRD: Confirms polymorphic purity during scale-up .
- Electron Density Maps: Validate bond lengths/angles (e.g., C-S bond: 1.78 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
